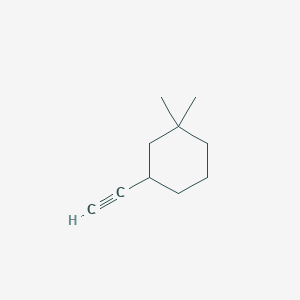
3-Ethynyl-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-1,1-dimethylcyclohexane: is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, where the cyclohexane ring is substituted with an ethynyl group at the third position and two methyl groups at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,1-dimethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of 3-ethynylcyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethynyl-1,1-dimethylcyclohexene. This process utilizes a palladium catalyst supported on carbon and is conducted under high pressure and temperature to ensure complete hydrogenation of the alkyne group.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3-ethyl-1,1-dimethylcyclohexane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Halogens such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-ethynyl-1,1-dimethylcyclohexanone or 3-ethynyl-1,1-dimethylcyclohexanoic acid.
Reduction: 3-ethyl-1,1-dimethylcyclohexane.
Substitution: 3-halo-1,1-dimethylcyclohexane derivatives.
Scientific Research Applications
Chemistry: 3-Ethynyl-1,1-dimethylcyclohexane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkyne groups. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 3-ethynyl-1,1-dimethylcyclohexane involves its interaction with various molecular targets. The ethynyl group can participate in cycloaddition reactions, forming covalent bonds with other molecules. This reactivity is exploited in click chemistry, where the compound is used to create bioconjugates and other functionalized materials.
Comparison with Similar Compounds
- 3-Ethyl-1,1-dimethylcyclohexane
- 3-Propynyl-1,1-dimethylcyclohexane
- 3-Butynyl-1,1-dimethylcyclohexane
Comparison: 3-Ethynyl-1,1-dimethylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its alkyl-substituted analogs. The ethynyl group allows for participation in cycloaddition and other reactions that are not possible with simple alkyl groups. This makes this compound a valuable compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
3-ethynyl-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-4-9-6-5-7-10(2,3)8-9/h1,9H,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYAGWCHTOTKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

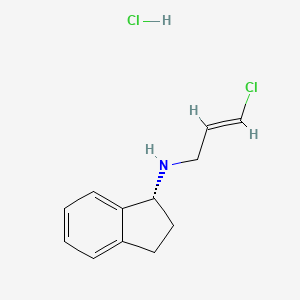
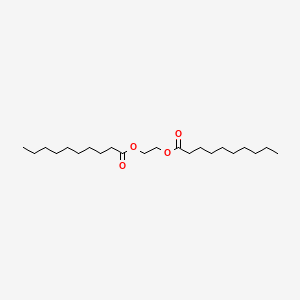

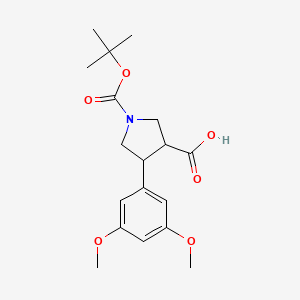
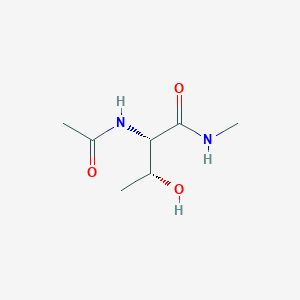
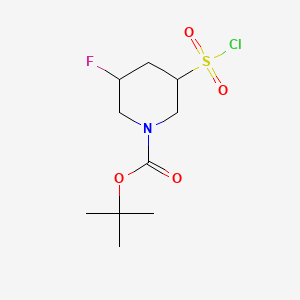
![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)
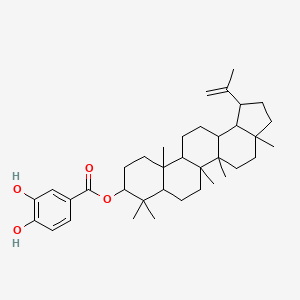
![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)
![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
